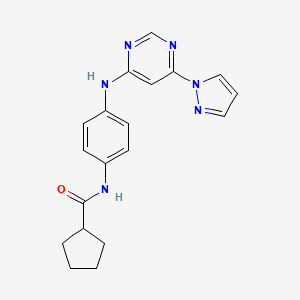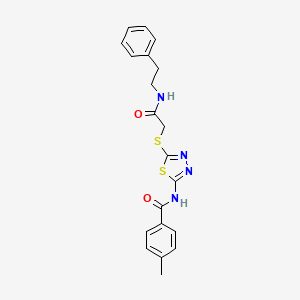
4-metil-N-(5-((2-oxo-2-(feniletilamino)etil)tio)-1,3,4-tiadiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
La investigación ha revelado un efecto combinado potenciado de 4-metil-N-(5-((2-oxo-2-(feniletilamino)etil)tio)-1,3,4-tiadiazol-2-il)benzamida con carbapenémicos (por ejemplo, meropenem) y aminoglucósidos (por ejemplo, gentamicina) contra bacterias gram-positivas resistentes a los antibióticos (como Enterococcus faecium y Enterococcus faecalis) y bacterias gram-negativas (como Escherichia coli). Esta acción antimicrobiana destaca su potencial en la lucha contra las infecciones bacterianas .
Efecto Antimonooxidasa
El compuesto también exhibe un efecto antimonooxidasa in vitro. Las anhidrasas carbónicas humanas (hCAs) desempeñan funciones cruciales en los procesos fisiológicos y patológicos. La inhibición de las hCAs tiene aplicaciones farmacológicas en áreas como la oftalmología, el tratamiento de la epilepsia, la oncología y el desarrollo de fármacos antiinfecciosos. Cabe destacar que la anhidrasa carbónica humana II es un objetivo para el tratamiento del glaucoma, lo que subraya aún más la relevancia de este compuesto .
Aplicaciones de Bioimagen
Si bien no se ha estudiado directamente para bioimagen, la síntesis de derivados de pirrolopirazina relacionados (híbridos de benzo[d]imidazol pirrolo[1,2-a]pirazina) mediante reacciones catalizadas por ácidos con motivos estructurales similares sugiere posibles aplicaciones en este campo. Estos derivados podrían explorarse para fines de bioimagen .
Mecanismo De Acción
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes. The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of human carbonic anhydrase II . This inhibition can lead to changes in the physiological processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound can affect various biochemical pathways. These enzymes are involved in processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its inhibitory effect on human carbonic anhydrases. This can lead to changes in the physiological processes that these enzymes are involved in .
Propiedades
IUPAC Name |
4-methyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-14-7-9-16(10-8-14)18(26)22-19-23-24-20(28-19)27-13-17(25)21-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYPGASFHCGINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
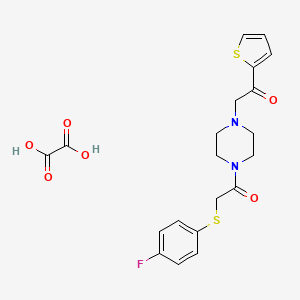
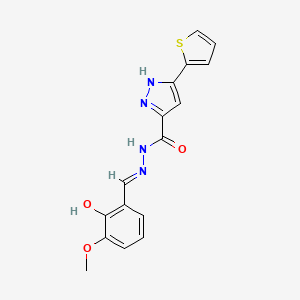
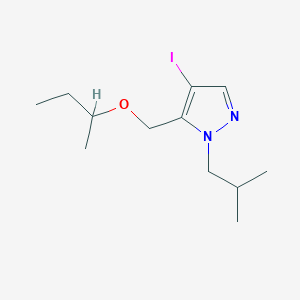
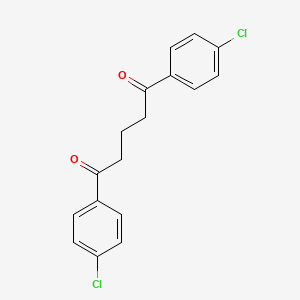
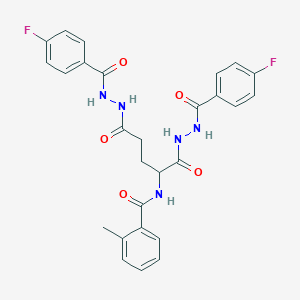
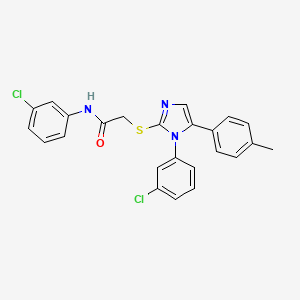
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2481116.png)
![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)
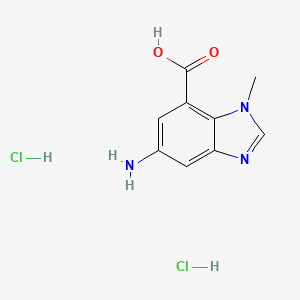
![4-bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol](/img/structure/B2481122.png)
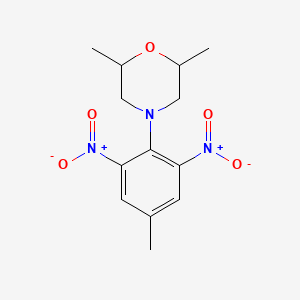
![2-(4,6-dioxo-5-propyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2481126.png)
![N-(3-ethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2481127.png)
